molecular formula C14H9Cl2NO4 B1611914 5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid CAS No. 926187-11-3

5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid

Cat. No. B1611914
CAS RN: 926187-11-3
M. Wt: 326.1 g/mol
InChI Key: IKKCKOYZESGYCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used as a painkiller and to reduce inflammation. Diclofenac is one of the most widely used NSAIDs in the world due to its effectiveness and low cost. In recent years, diclofenac has gained attention in the scientific community due to its potential therapeutic applications beyond pain management.

Scientific Research Applications

Drug Development: Tafamidis Synthesis

5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid: is a precursor in the synthesis of Tafamidis , a medication used for the treatment of transthyretin-mediated amyloidosis (ATTR-CM), a condition characterized by the accumulation of amyloid proteins . The compound’s role in the reductive cyclisation step is crucial for forming the Tafamidis structure, which is vital for its therapeutic action.

Chemical Research: Molecular Structure Analysis

The molecular structure and weight of 5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid provide valuable information for chemical analysis and research. Understanding its molecular composition aids in the study of its reactivity and interaction with other compounds, which is essential for various chemical applications .

Medical Research: Disease Treatment

This compound has shown potential in medical research, particularly in the treatment of diseases such as cancer and inflammation. Its efficacy in these areas can lead to the development of new therapeutic strategies and drugs.

Analytical Chemistry: Standard Reference Material

Due to its well-defined structure, 5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid can serve as a standard reference material in analytical chemistry. It helps in calibrating instruments and validating analytical methods, ensuring accuracy and consistency in research findings .

properties

IUPAC Name

5-[(3,5-dichlorobenzoyl)amino]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO4/c15-8-3-7(4-9(16)5-8)13(19)17-10-1-2-12(18)11(6-10)14(20)21/h1-6,18H,(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKCKOYZESGYCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588335
Record name 5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid

CAS RN

926187-11-3
Record name 5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid
Reactant of Route 2
Reactant of Route 2
5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid
Reactant of Route 3
Reactant of Route 3
5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid
Reactant of Route 4
Reactant of Route 4
5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid
Reactant of Route 5
Reactant of Route 5
5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid
Reactant of Route 6
Reactant of Route 6
5-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.